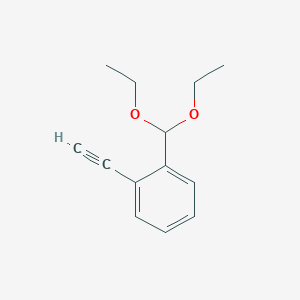

Benzene, 1-(diethoxymethyl)-2-ethynyl-

Description

Benzene, 1-(diethoxymethyl)-2-ethynyl- is a substituted aromatic compound featuring a diethoxymethyl group (-CH(OCH$2$CH$3$)$2$) at position 1 and an ethynyl (-C≡CH) group at position 2 of the benzene ring. Its molecular formula is C${13}$H${16}$O$2$, with a molecular weight of 204.27 g/mol. The diethoxymethyl group enhances solubility in organic solvents due to its electron-rich oxygen atoms, while the ethynyl group enables participation in click chemistry (e.g., Sonogashira coupling) and other alkyne-specific reactions. This compound is of interest in synthetic organic chemistry and materials science for constructing complex architectures .

Properties

CAS No. |

38846-63-8 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

1-(diethoxymethyl)-2-ethynylbenzene |

InChI |

InChI=1S/C13H16O2/c1-4-11-9-7-8-10-12(11)13(14-5-2)15-6-3/h1,7-10,13H,5-6H2,2-3H3 |

InChI Key |

GQKJFIWGPWTOKL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=CC=CC=C1C#C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(diethoxymethyl)-2-ethynyl- typically involves the introduction of the ethynyl and diethoxymethyl groups onto a benzene ring. One common method is the alkylation of benzene derivatives using ethynyl and diethoxymethyl reagents under specific conditions. For example, the reaction can be carried out using a palladium-catalyzed coupling reaction, where the benzene derivative is reacted with an ethynyl halide and a diethoxymethyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced catalytic systems to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(diethoxymethyl)-2-ethynyl- undergoes various chemical reactions, including:

Substitution Reactions: Electrophilic aromatic substitution reactions where the benzene ring reacts with electrophiles.

Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds, while the diethoxymethyl group can be reduced to form alcohols.

Addition Reactions: The ethynyl group can participate in addition reactions with halogens and hydrogen.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Substitution: Halogenated or nitrated benzene derivatives.

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: Alcohols or alkanes.

Scientific Research Applications

Benzene, 1-(diethoxymethyl)-2-ethynyl- has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug design and development.

Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, 1-(diethoxymethyl)-2-ethynyl- involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the diethoxymethyl group can form hydrogen bonds with nucleophiles. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzene, 1-(diethoxymethyl)-2-ethynyl- with structurally or functionally related benzene derivatives:

Key Points of Comparison :

Reactivity :

- The ethynyl group in the target compound enables alkyne-specific reactions (e.g., cycloadditions, couplings), distinguishing it from halogenated analogs like 1-(Bromomethyl)-2-ethynylbenzene .

- The diethoxymethyl group stabilizes adjacent electrophilic centers, contrasting with the acid-labile acetal in 2-Bromobenzaldehyde diethyl acetal .

Solubility: The diethoxymethyl group improves solubility in non-polar solvents compared to methoxy (-OCH$3$) or nitro (-NO$2$) substituents, which are more polar .

Applications :

- Pharmaceutical Synthesis : The target compound’s dual functionality (alkyne + diethoxymethyl) is advantageous for multi-step syntheses of bioactive molecules, as seen in palladium-catalyzed cross-coupling reactions .

- Material Science : Unlike Benzene, 1-ethoxy-4-[(1E)-2-(4-nitrophenyl)ethenyl] , which is used in optoelectronics, the target compound’s alkyne group facilitates polymer backbone construction .

Research Findings

- Synthetic Utility : In a 2021 patent application, a related diethoxypropynyl group was used to synthesize pyrrolopyrimidine derivatives, highlighting the role of ethoxy groups in stabilizing intermediates during catalytic cycles .

- Stability Studies : Diethoxymethyl-substituted compounds exhibit resistance to hydrolysis under neutral conditions, unlike acetals, which decompose in acidic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.